molecular formula C13H16N4O3 B2549611 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide CAS No. 1706273-84-8

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide

Cat. No. B2549611
M. Wt: 276.296
InChI Key: FDPGOXWDRARUFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives can be achieved through various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides is reported to be efficiently carried out using TBTU as a catalyst in the presence of diisopropyl ethylamine and acetonitrile at room temperature, resulting in high yield and purity . This suggests that a similar approach might be applicable for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The pyrazole ring can be substituted with various functional groups, leading to a wide range of derivatives with different properties. For example, the crystal structure of a novel pyrazole derivative was determined by X-ray diffraction, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation .

Chemical Reactions Analysis

Pyrazole carboxamides can undergo various chemical reactions. Electrophilic cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides has been shown to yield oxazolyl derivatives . Additionally, reactions with benzylthiol or thiophenols can afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions demonstrate the reactivity of the pyrazole carboxamide moiety and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. For instance, the presence of a tetrahydro-2H-pyran-4-yl group in N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides contributes to their physicochemical properties, such as low CNS penetration, which is desirable for reducing central side effects in analgesic drugs . The thermal stability of these compounds can be high, as one derivative was found to be stable up to 190°C .

Scientific Research Applications

Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides

Jun Hu, Ji-kui Wang, Taoyu Zhou, and Yanhua Xu (2011) explored the microwave-assisted synthesis of tetrazolyl pyrazole amides, which are analogs of pyrazole carboxamides like the compound . Their study revealed that these compounds possess bactericidal, pesticidal, herbicidal, and antimicrobial activities. The rapid synthesis method under microwave irradiation offers a more efficient route for preparing these compounds compared to conventional heating methods, suggesting potential for streamlined production and application in bioactive compound development (Jun Hu et al., 2011).

Synthesis of Isoxazole and Pyrazole Derivatives

M. Martins, Marcelo Neto, A. Sinhorin, G. P. Bastos, Nilo E. K. Zimmermann, A. Rosa, H. Bonacorso, and N. Zanatta (2002) reported on the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles. This study illustrates the versatility of pyrazole and isoxazole frameworks for synthesizing a wide array of derivatives, which could have varied applications in medicinal chemistry and as intermediates in organic synthesis (M. Martins et al., 2002).

Synthesis and Antimicrobial Activity of Pyranone Amides

M. Aytemir, D. Erol, R. Hider, and M. Özalp (2003) conducted research on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial activity. The study showed that amide derivatives of pyranone exhibit significant antibacterial and antifungal activities, suggesting the potential of similar compounds for development into new antimicrobial agents (M. Aytemir et al., 2003).

Development of New Heterocyclic Compounds

Research by A. Kletskov, V. Potkin, I. Kolesnik, S. K. Petkevich, Anastasia V. Kvachonak, M. Dosina, Diana O. Loiko, Maria V. Larchenko, S. Pashkevich, and V. Kulchitsky (2018) on the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties highlighted the synergetic effect these compounds have when used in combination with antitumor drugs. This indicates the potential application of pyrazole and isoxazole derivatives in enhancing the efficacy of chemotherapy treatments (A. Kletskov et al., 2018).

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-13(12-1-4-15-20-12)16-11-7-14-17(9-11)8-10-2-5-19-6-3-10/h1,4,7,9-10H,2-3,5-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGOXWDRARUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide

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